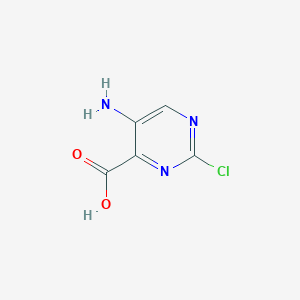

5-Amino-2-chloropyrimidine-4-carboxylic acid

説明

5-Amino-2-chloropyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with amino (–NH₂), chloro (–Cl), and carboxylic acid (–COOH) groups at positions 5, 2, and 4, respectively. For example, 4-Amino-2-chloropyrimidine-5-carboxylic acid (CAS 773109-69-6, molecular weight 173.56) is a positional isomer with the carboxylic acid group at position 5 instead of 4. It requires storage in a dark, inert atmosphere at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

特性

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with ammonia or an amine source under controlled conditions. One common method involves the use of a copper-catalyzed reaction with amidines and saturated ketones .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

化学反応の分析

Types of Reactions: 5-Amino-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted pyrimidines.

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

科学的研究の応用

Pharmaceutical Development

5-Amino-2-chloropyrimidine-4-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it a crucial component in medicinal chemistry.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can inhibit specific kinases involved in neurodegenerative diseases, demonstrating potential therapeutic benefits. For example, studies have shown that modifications of this compound exhibit significant activity against targets such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and neuronal function.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and pesticides. Its incorporation into agrochemical products has led to improved selectivity and reduced environmental impact compared to traditional compounds.

Case Study: Herbicide Development

A study focused on the synthesis of herbicides revealed that formulations containing this compound demonstrated enhanced efficacy against specific weed species while minimizing harm to non-target plants. This selectivity is crucial for sustainable agricultural practices.

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibitors. Researchers utilize this compound to develop new therapeutic agents targeting specific biological pathways.

Case Study: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant inhibition of key enzymes involved in metabolic pathways. For instance, compounds derived from this compound were tested against various kinases, showing IC50 values indicative of potent activity against cancer cells.

Material Science

In material science, this compound is employed to create advanced materials, including polymers and coatings. These materials often exhibit enhanced properties such as corrosion resistance and improved mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for various industrial applications.

Analytical Chemistry

The compound is also used as a reagent in analytical chemistry. It aids in detecting and quantifying other compounds with high precision and reliability.

Case Study: Reagent Applications

In various analytical methods, this compound has been shown to improve the sensitivity and specificity of assays used for detecting biologically relevant molecules.

作用機序

The mechanism of action of 5-Amino-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with key residues involved in the catalytic process. Additionally, it can form hydrogen bonds and other interactions with nucleic acids, affecting their structure and function .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

4-Amino-2-chloropyrimidine-5-carboxylic acid (CAS 773109-69-6)

- Structure: Carboxylic acid at position 5, amino at 4, chloro at 2.

- Properties : Molecular weight 173.56; sensitive to light and moisture.

5-Chloropyrimidine-4-carboxylic acid (CAS 64224-65-3)

- Structure : Chloro at position 5, carboxylic acid at 4.

- Similarity : Structural similarity score 0.78 vs. target compound.

Ester Derivatives

Esterification of the carboxylic acid group modifies solubility and reactivity:

Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 858269-13-3)

- Structure : Methyl ester at position 5.

- Similarity : Score 0.85.

- Applications : Enhanced lipophilicity compared to carboxylic acid, making it suitable for drug delivery systems .

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5)

Halogen-Substituted Analogs

Halogen substitution influences electronic properties and steric effects:

5-Bromo-2-chloropyrimidin-4-amine

- Structure: Bromo at position 5, amino at 4, chloro at 2.

- Synthesis: Prepared via reduction of nitro precursors using stannous chloride .

- Crystal Structure: Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds forming 2D networks. Bromine increases steric bulk compared to amino-carboxylic acid derivatives .

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride (CAS 1588441-24-0)

Heterocyclic Variants

Substitution of the pyrimidine ring with other heterocycles alters bioactivity:

5-Amino-2-chloropyridine-4-carboxylic acid

Data Table: Key Structural and Functional Comparisons

生物活性

5-Amino-2-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, which warrant a detailed exploration of its mechanisms, interactions, and applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group at position 5 and a carboxylic acid group at position 4, along with a chlorine atom at position 2. This unique combination of functional groups enhances its reactivity and biological activity compared to other similar compounds.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-chloropyrimidine | Chlorinated pyrimidine | Antimicrobial properties |

| Pyrimidine-4-carboxylic acid | Basic pyrimidine structure | Lacks amino and chlorinated groups |

| 6-Amino-2-chloropyrimidine | Amino group at position 6 | Different biological activity profile |

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism of action appears to involve interference with microbial metabolic pathways, although specific targets remain to be elucidated.

Anticancer Potential

The compound's structural features suggest possible activity against cancer cells. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation. For instance, research has highlighted its potential as an inhibitor of key kinases implicated in tumor growth, such as PfGSK3 and PfPK6 . These findings open avenues for further investigation into its role as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several interactions:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity. This is particularly relevant in the context of enzymes involved in nucleotide metabolism.

- Nucleic Acid Interactions : It may also form hydrogen bonds with nucleic acids, potentially affecting their structure and function .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Study on Anticancer Activity

A recent investigation focused on the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in various cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential for therapeutic applications in oncology .

Q & A

Q. What synthetic routes are available for 5-Amino-2-chloropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via chlorination of pyrimidine derivatives followed by amination. A common method involves reacting 2,4,5-trichloropyrimidine with ammonia in ethanol or water at 50–100°C. Industrial production employs continuous flow reactors and catalysts (e.g., palladium or copper) to enhance selectivity and efficiency. Purification via crystallization or chromatography ensures high-purity products (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

- NMR/IR spectroscopy : To identify functional groups (e.g., carboxylic acid, amino, and chlorine).

- Mass spectrometry : For molecular weight confirmation (173.56 g/mol).

- X-ray crystallography : Resolves the pyrimidine ring geometry and substitution pattern. Challenges arise due to limited spectral data in public databases; cross-validation with synthetic intermediates is recommended .

Q. What are the primary chemical reactions of this compound, and how are they optimized?

- Nucleophilic substitution : Chlorine at position 5 reacts with amines/thiols (e.g., sodium methoxide in methanol).

- Oxidation : Amino groups convert to nitro derivatives using KMnO₄/H₂O₂.

- Reduction : Carboxylic acid groups are reduced to alcohols via LiAlH₄. Optimization involves solvent polarity control (e.g., ethanol for substitution) and temperature modulation .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the design of derivatives with enhanced bioactivity?

AI-driven tools (e.g., Reaxys/Pistachio models) predict feasible routes by prioritizing reactions like halogen displacement or carboxylate derivatization. For example, substituting chlorine with cyclopropyl groups (as in 5-Chloro-4-cyclopropylpyridine-2-carboxylic acid) enhances target binding in drug discovery .

Q. What strategies mitigate instability of this compound under varying experimental conditions?

- pH : Stability is highest near physiological pH (7.4); acidic/basic conditions promote hydrolysis.

- Temperature : Store at 4°C to prevent thermal degradation.

- Light : Use amber vials to avoid photolytic cleavage of the chloro group. Buffered solutions and inert atmospheres (N₂/Ar) are critical for long-term storage .

Q. How does this compound interact with enzymes in antibacterial studies?

The compound inhibits bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding at the active site. Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and conserved arginine residues. Modifications at position 2 (e.g., methyl groups) improve binding affinity .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- HPLC-MS : Detects byproducts like dechlorinated analogs (<1% purity threshold).

- ICP-OES : Monitors residual metal catalysts (e.g., Pd/Cu) to <10 ppm. Method validation requires spiked recovery experiments and adherence to ICH guidelines .

Methodological Guidelines

Q. How to design a kinetic study for nucleophilic substitution reactions of this compound?

- Variable control : Vary nucleophile concentration (e.g., 0.1–1.0 M amines) in polar aprotic solvents (DMF/DMSO).

- Monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track reaction progress.

- Data analysis : Apply pseudo-first-order kinetics; calculate activation energy via Arrhenius plots .

Q. What in vitro assays are suitable for evaluating anticancer potential?

Q. How to address conflicting solubility data in different solvent systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。